Mastoparan

Vue d'ensemble

Description

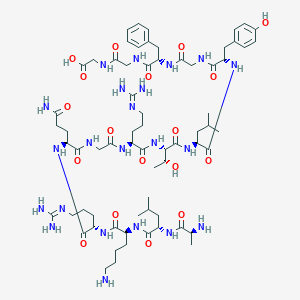

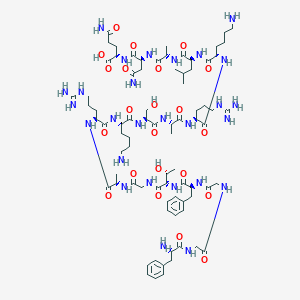

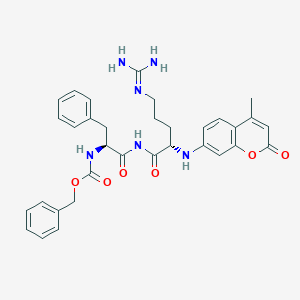

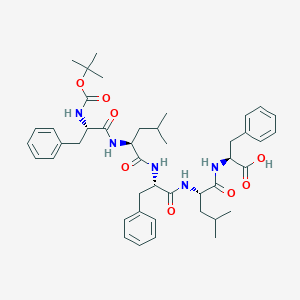

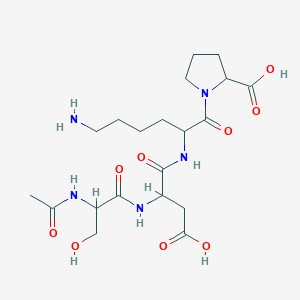

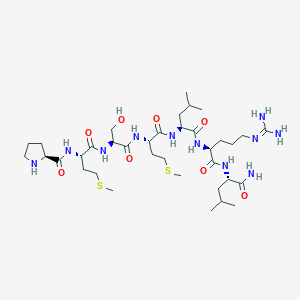

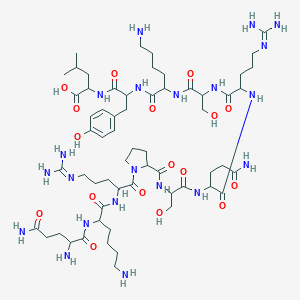

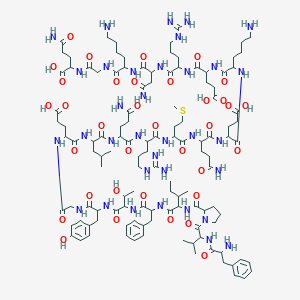

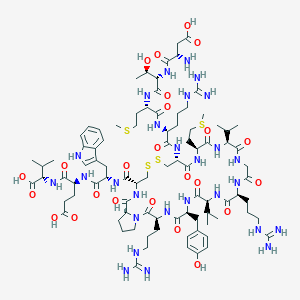

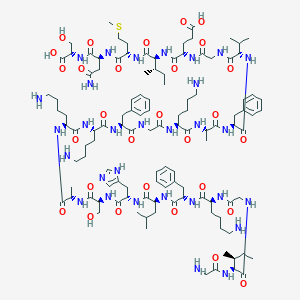

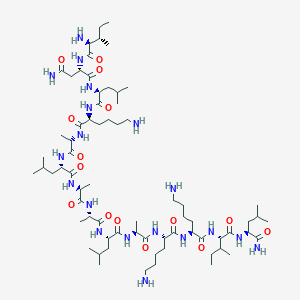

Mastoparan is a peptide toxin derived from wasp venom1. It has the chemical structure Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH21. The net effect of mastoparan’s mode of action depends on the cell type, but it seemingly always involves exocytosis1.

Molecular Structure Analysis

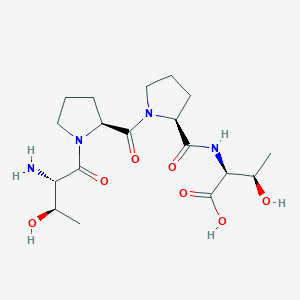

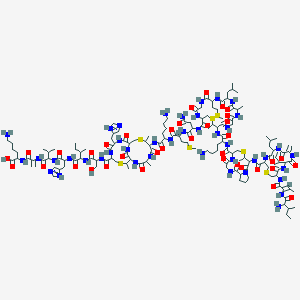

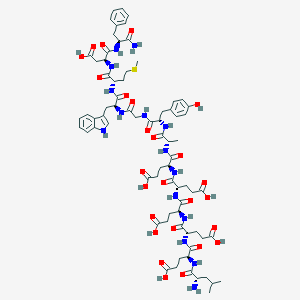

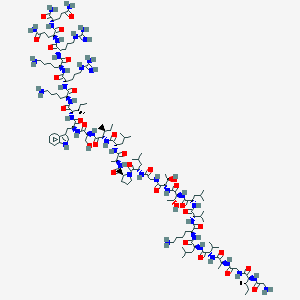

The 3D structure of mastoparan was determined using 1H-NMR spectroscopy in perdeuterated (SDS-d25) micelles3. NOESY experiments and distance geometry calculations yielded a straight amphiphilic alpha-helix with high-order parameters, and the chemical shifts of the amide protons showed a characteristic periodicity of 3-4 residues3.

Chemical Reactions Analysis

Mastoparan has been found to have a variety of biological effects, including mast cell degranulation, activation of protein G, and antimicrobial and anticancer activities4. However, the potential hemolytic activity of cationic α-helical peptides greatly limits the clinical applications of mastoparans4.

Physical And Chemical Properties Analysis

Mastoparan has a molecular weight of 1478.91 g/mol5. It is a solid substance that is soluble in water up to 90 mg/mL5. It is stable under normal conditions and should be stored at -20°C in a dry, sealed environment5.

Applications De Recherche Scientifique

Hemolytic Activity

- Application Summary: Mastoparan has been studied for its potential hemolytic activity, which refers to its ability to cause lysis of red blood cells .

- Methods of Application: The hemolytic activity of mastoparans was studied using a wasp venom mastoparan family peptide library .

- Results: Among 55 mastoparans, 18 had strong hemolytic activity (EC 50 ≤ 100 μM), 14 had modest hemolytic activity (100 μM < EC 50 ≤ 400 μM) and 23 had little hemolytic activity (EC 50 > 400 μM) .

Activation of Protein G

- Application Summary: Mastoparan has been found to activate protein G, a family of proteins involved in signal transduction .

- Methods of Application: The activation of protein G by mastoparan was studied using biochemical assays .

- Results: Mastoparan was found to stimulate the GTPase activity of certain subunits of protein G, thereby increasing the GTP turnover of G proteins .

Activation of Phospholipase A2, C, and D

- Application Summary: Mastoparan has been shown to activate phospholipase A2, C, and D, enzymes involved in lipid metabolism .

- Methods of Application: The activation of these enzymes was studied using biochemical assays .

- Results: Mastoparan was found to stimulate the activity of these enzymes, potentially influencing lipid metabolism .

Serotonin and Insulin Release

- Application Summary: Mastoparan has been found to stimulate the release of serotonin and insulin .

- Methods of Application: The effect of mastoparan on hormone release was studied using rat pancreatic islets .

- Results: Mastoparan was found to stimulate insulin and serotonin release in a dose-related manner .

Antimicrobial Activities

- Application Summary: Mastoparan has been studied for its antimicrobial properties .

- Methods of Application: The antimicrobial activity of mastoparan was studied using various microorganisms .

- Results: Four mastoparan peptides were found to have high antimicrobial activity (MIC ≤ 10 μM) and low hemolytic activity (EC 50 ≥ 400 μM), making them promising for applications .

Anticancer Activities

- Application Summary: Mastoparan has been found to exhibit anticancer activities .

- Methods of Application: The anticancer activity of mastoparan was studied using various cancer cell lines .

- Results: Mastoparan was found to kill cancer cells by a lytic mechanism and enhance the effects of other anticancer drugs .

Mast Cell Degranulation

- Application Summary: Mastoparan was originally described for promoting degranulation and the release of histamine in mast cells .

- Methods of Application: The effect of mastoparan on mast cell degranulation was studied using mast cells .

- Results: Mastoparan was found to stimulate the degranulation of mast cells, leading to the release of histamine .

Prolactin Release

- Application Summary: Mastoparan activity in the anterior pituitary gland leads to prolactin release .

- Methods of Application: The effect of mastoparan on prolactin release was studied using anterior pituitary gland cells .

- Results: Mastoparan was found to stimulate the release of prolactin .

Antiparasitic Activity

- Application Summary: Research has shown that Mastoparan inhibits all developmental forms of Trypanosoma cruzi, the parasite that is responsible for Chagas disease .

- Methods of Application: The antiparasitic activity of mastoparan was studied using Trypanosoma cruzi parasites .

- Results: Mastoparan was found to inhibit the development of Trypanosoma cruzi .

Intracellular Calcium Regulation

- Application Summary: In plants, mastoparans were used to promote the intracellular Ca +2 increase to regulate cell-to-cell communication .

- Methods of Application: The effect of mastoparan on intracellular calcium regulation was studied using plant cells .

- Results: Mastoparan was found to stimulate the increase of intracellular Ca +2, thereby regulating cell-to-cell communication .

Antiviral Activity

- Application Summary: Studies have shown that mastoparan analogs have potential therapeutic applications as antiviral agents .

- Methods of Application: The antiviral activity of mastoparan was studied using various viruses .

- Results: Mastoparan was found to exhibit antiviral activities .

Apoptotic Signaling Pathways

- Application Summary: Mastoparan and its chimeras bind and modulate the activities of various intracellular protein targets and are valuable tools to manipulate and study enzymatic activity, calcium homeostasis and apoptotic signaling pathways .

- Methods of Application: The effect of mastoparan on apoptotic signaling pathways was studied using various cell lines .

- Results: Mastoparan was found to modulate apoptotic signaling pathways .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H131N19O15/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-52(34-39(9)10)67(101)83-46(25-19-22-28-71)62(96)78-45(16)61(95)86-50(32-37(5)6)65(99)79-42(13)58(92)77-43(14)60(94)85-51(33-38(7)8)66(100)80-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)89-56(41(12)18-2)70(104)84-49(57(76)91)31-36(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,100)(H,81,93)(H,82,97)(H,83,101)(H,84,104)(H,85,94)(H,86,95)(H,87,102)(H,88,103)(H,89,98)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASXKPLGZRMBJF-MVSGICTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H131N19O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mastoparan | |

CAS RN |

72093-21-1 | |

| Record name | 72093-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.